![molecular formula C11H17NO3 B1523180 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol CAS No. 1020992-57-7](/img/structure/B1523180.png)
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol
Übersicht
Beschreibung
“2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol” is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3/c1-8(12)9-3-4-10(15-6-5-13)11(7-9)14-2/h3-4,7-8,13H,5-6,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.26 .Wissenschaftliche Forschungsanwendungen
Stability and Pyrolysis Products Identification
A study by Texter et al. (2018) focused on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B). Although not the exact compound , this research highlights the importance of understanding the stability and potential pyrolytic degradation products of similar compounds. The study identified twelve products following the pyrolysis of bk-2C-B, emphasizing the need to understand the stability and potential transformations of chemical compounds when exposed to heat (Texter et al., 2018).
Molecular Design for Selective Metal Extraction
In another realm, Hayashita et al. (1999) described the synthesis of compounds with pseudo-18-crown-6 frameworks for selective lead(II) extraction. While not directly related to the compound , this research shows the broader context of how similar molecular frameworks can be utilized for applications like metal extraction, indicating the potential utility of related compounds in environmental and analytical chemistry (Hayashita et al., 1999).
Antioxidant and Biological Activity Studies
Various studies have focused on the biochemical and pharmacological aspects of similar compounds. For instance, Wright et al. (1997) conducted theoretical calculations on phenols substituted with groups like methyl, methoxyl, and amino, assessing their gas-phase O−H bond dissociation energies, indicating interest in the radical scavenging and potential antioxidant activities of such compounds (Wright et al., 1997).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[4-(1-aminoethyl)-2-methoxyphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(12)9-3-4-10(15-6-5-13)11(7-9)14-2/h3-4,7-8,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNUDGAAHBRPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCO)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



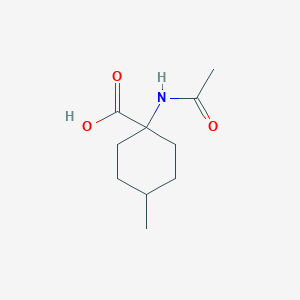
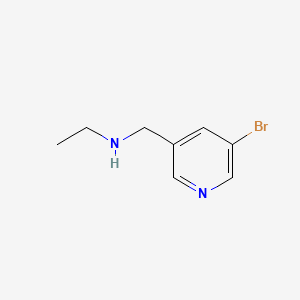
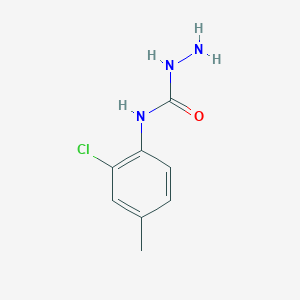

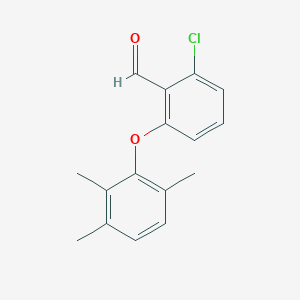

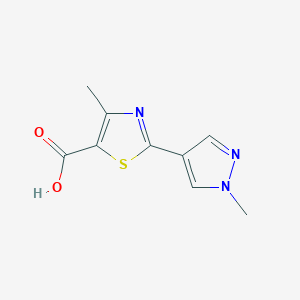

![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)



